lifirafenib

Dual Kinase Inhibition Biochemical Assay EGFR

Research pain: First-gen BRAF inhibitors fail in colorectal cancer due to EGFR feedback reactivation. Lifirafenib (BGB-283) solves this by concurrently inhibiting RAF kinases and EGFR, blocking the adaptive resistance loop. • Dual RAF/EGFR inhibitor: IC50 23 nM (BRAF V600E), 29 nM (EGFR) • Effective in KRAS-mutant NSCLC & endometrial models where BRAF-only inhibitors are inactive • Synergizes with MEK inhibitors for vertical MAPK pathway blockade • Clinical-stage tool for combination & resistance studies. Reliable sourcing with batch-to-batch consistency.

Molecular Formula C25H17F3N4O3
Molecular Weight 478.43
CAS No. 1446090-77-2
Cat. No. B606056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namelifirafenib
CAS1446090-77-2
SynonymsBGB-283;  BGB 283;  BGB283;  Beigene-283;  Beigene283;  Beigene 283;  Lifirafenib
Molecular FormulaC25H17F3N4O3
Molecular Weight478.43
Structural Identifiers
SMILESC1CC(=O)NC2=NC=CC(=C21)OC3=CC4=C(C=C3)OC5C4C5C6=NC7=C(N6)C=C(C=C7)C(F)(F)F
InChIInChI=1S/C25H17F3N4O3/c26-25(27,28)11-1-4-15-16(9-11)31-24(30-15)21-20-14-10-12(2-5-17(14)35-22(20)21)34-18-7-8-29-23-13(18)3-6-19(33)32-23/h1-2,4-5,7-10,20-22H,3,6H2,(H,30,31)(H,29,32,33)/t20-,21-,22-/m0/s1
InChIKeyNGFFVZQXSRKHBM-FSSWDIPSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Lifirafenib (BGB-283) for Research and Procurement: A Dual RAF/EGFR Inhibitor for BRAF and KRAS Mutant Solid Tumor Studies


Lifirafenib (CAS 1446090-77-2, also known as BGB-283) is an investigational, orally bioavailable small molecule that functions as a potent, reversible inhibitor of the RAF family kinases (ARAF, BRAF, CRAF) and the epidermal growth factor receptor (EGFR) [1]. It demonstrates high inhibitory activity against the recombinant BRAF V600E kinase domain (IC50 = 23 nM) and wild-type EGFR (IC50 = 29 nM) in biochemical assays . This dual inhibition profile distinguishes it from first-generation BRAF inhibitors, which do not concurrently target EGFR, a key mediator of resistance and feedback activation in BRAF-mutant cancers [1]. Lifirafenib has progressed to Phase I/II clinical trials and is being investigated for the treatment of advanced solid tumors harboring BRAF V600E and KRAS/NRAS mutations, including melanoma, thyroid cancer, non-small cell lung cancer (NSCLC), and endometrial carcinoma [2].

1
Dual RAF/EGFR pathway inhibition study fit for BRAF and KRAS mutant tumor models
Addresses EGFR-mediated feedback activation context
2
Reported clinical-stage research context supports advanced solid tumor model studies
Melanoma, NSCLC, thyroid, and endometrial carcinoma model fit
3
Kinase selectivity assay context for investigating resistance to first-generation BRAF inhibitors
Tool compound for RAF dimer and EGFR co-targeting studies

Why Lifirafenib Cannot Be Substituted with Other RAF Inhibitors in Research Settings


Generic substitution with other RAF inhibitors (e.g., vemurafenib, dabrafenib) is scientifically invalid due to lifirafenib's unique dual RAF/EGFR inhibition profile. Unlike first-generation inhibitors, which solely target mutant BRAF and often induce paradoxical MAPK pathway activation or EGFR-mediated resistance in certain tumor types, lifirafenib directly inhibits both RAF kinases and EGFR [1]. This dual mechanism is critical for suppressing the feedback activation of EGFR that limits the efficacy of BRAF-selective agents, particularly in colorectal cancer [2]. Furthermore, lifirafenib has demonstrated clinical activity in KRAS-mutant tumors (e.g., NSCLC, endometrial cancer) [3], a patient population where first-generation BRAF inhibitors have shown no meaningful efficacy [4]. Therefore, substituting lifirafenib with another RAF inhibitor would introduce confounding variables in research models, fundamentally altering the experimental outcome and obscuring the true biological and therapeutic potential of targeting both RAF and EGFR pathways.

Mechanism mismatch First-generation BRAF inhibitors do not target EGFR; dual RAF/EGFR inhibition is critical for pathway-response context in colorectal cancer models.
Model context mismatch KRAS-mutant tumor model response may differ; first-generation BRAF inhibitors show no reported endpoint response in this research context.
Resistance study mismatch Acquired resistance mechanism research may require dual-pathway tool; single-target RAF inhibition cannot recapitulate EGFR feedback suppression.

Quantitative Differentiation: Lifirafenib vs. First-Generation BRAF Inhibitors in Key Assays


Dual RAF and EGFR Inhibition vs. Single-Target BRAF Inhibitors

Lifirafenib demonstrates equipotent inhibition of BRAF V600E and EGFR in biochemical assays, a feature absent in first-generation BRAF inhibitors. Lifirafenib inhibits recombinant BRAF V600E kinase domain with an IC50 of 23 nM and wild-type EGFR with an IC50 of 29 nM . In contrast, vemurafenib, a first-generation BRAF inhibitor, has an IC50 of 31 nM for BRAF V600E but does not inhibit EGFR . This dual targeting is essential for overcoming EGFR-mediated feedback activation and resistance, particularly in colorectal cancer models [1].

Dual RAF/EGFR Inhibition vs. Single-Target
Cross-study comparable
Lifirafenib: BRAF V600E IC50 23 nM, EGFR IC50 29 nM; Vemurafenib: BRAF V600E IC50 31 nM, no EGFR inhibition
Supports dual-pathway biochemical assay context
Recombinant kinase assay conditions; EGFR co-targeting relevant for resistance model interpretation
Dual Kinase Inhibition Biochemical Assay EGFR BRAF V600E

Clinical Efficacy in KRAS-Mutant NSCLC and Endometrial Cancer

In a Phase I clinical trial (NCT02610361), lifirafenib monotherapy produced confirmed partial responses (PR) in patients with KRAS-mutant tumors, including 1 patient with KRAS-mutant endometrial cancer and 1 patient with KRAS codon 12-mutated non-small cell lung cancer (NSCLC) [1]. This activity is a key differentiator, as first-generation BRAF inhibitors like vemurafenib and dabrafenib have not demonstrated clinical benefit in KRAS-mutant cancers [2]. The study enrolled 20 patients with KRAS/NRAS-mutant colorectal cancer, but no responses were observed in this subgroup, highlighting tumor-type specificity [1].

Endpoint Response in KRAS-Mutant Tumors
Head-to-head comparison
2 confirmed partial responses (endometrial, NSCLC) in Phase I; First-generation BRAF inhibitors: 0% response in KRAS-mutant
Reported endpoint context for KRAS-mutant NSCLC and endometrial cancer models
Phase I dose-expansion cohort; tumor-type specificity noted
Clinical Trial KRAS Mutation NSCLC Endometrial Cancer Phase I

Synergy with MEK Inhibitors in KRAS-Mutant Preclinical Models

Preclinical studies demonstrate that lifirafenib, a RAF dimer inhibitor, exhibits strong synergistic effects with MEK inhibitors (mirdametinib, selumetinib) in suppressing proliferation of KRAS-mutated NSCLC and colorectal cancer cell lines [1]. This synergy is quantified by combination index (CI) values <1, indicating potent drug-drug interaction. This finding is distinct from first-generation BRAF inhibitors, which often show limited or no synergy in KRAS-mutant contexts [2]. The synergy has provided the preclinical rationale for an ongoing Phase Ib/II combination trial (NCT03905148) of lifirafenib and mirdametinib in patients with KRAS-mutant solid tumors [3].

Synergy with MEK Inhibitors
Cross-study comparable
Combination Index
Supports combination assay context for vertical MAPK pathway inhibition studies
In vitro proliferation assays; KRAS-mutant model context
In Vivo Tumor Model Response
Cross-study comparable
Dose-dependent inhibition with partial and complete regressions in BRAF V600E CRC xenografts; Vemurafenib: limited inhibition, no regression
Supports in vivo model-response context for BRAF-mutant colorectal cancer
HT-29, Colo205, and primary PDX models; EGFR-mediated resistance overcome
Post-Progression Response Context
Supporting evidence
1 confirmed response in BRAF V600E melanoma post-prior BRAF/MEK inhibitor therapy; limited comparator data
Supports acquired resistance mechanism research context
Class-level inference; requires further target engagement validation
Drug Combination Synergy KRAS Mutant MEK Inhibitor Preclinical

In Vivo Tumor Regression in BRAF V600E Colorectal Cancer Xenografts

In BRAF V600E-mutant colorectal cancer (CRC) xenograft models (HT-29, Colo205, and primary human tumor xenografts), lifirafenib treatment resulted in dose-dependent tumor growth inhibition accompanied by partial and complete tumor regressions [1]. This contrasts with vemurafenib, which shows limited single-agent activity in BRAF-mutant CRC xenografts due to rapid EGFR-mediated feedback reactivation [2]. Lifirafenib's efficacy in this setting is attributed to its dual inhibition of RAF and EGFR, which prevents the feedback activation that limits other BRAF inhibitors [1].

In Vivo Tumor Model Response
Cross-study comparable
Dose-dependent inhibition with partial and complete regressions in BRAF V600E CRC xenografts; Vemurafenib: limited inhibition, no regression
Supports in vivo model-response context for BRAF-mutant colorectal cancer
HT-29, Colo205, and primary PDX models; EGFR-mediated resistance overcome
Xenograft Model BRAF V600E Colorectal Cancer Tumor Regression In Vivo

Clinical Activity in BRAF V600E-Mutant Solid Tumors Post-Progression on Prior BRAF/MEK Inhibitors

In the Phase I study, lifirafenib demonstrated activity in BRAF V600E-mutant melanoma, including one patient who had previously progressed on BRAF/MEK inhibitor therapy [1]. This patient achieved a confirmed objective response. Overall, objective responses were observed in BRAF V600E-mutant melanoma (n=5), thyroid cancer (n=2), and low-grade serous ovarian cancer (n=1) [1]. While direct comparative data in this post-progression setting are limited, the observation of response after failure of standard-of-care BRAF/MEK inhibition suggests lifirafenib may overcome certain resistance mechanisms, potentially due to its EGFR-inhibitory component or differential RAF dimer inhibition [2].

Post-Progression Response Context
Supporting evidence
1 confirmed response in BRAF V600E melanoma post-prior BRAF/MEK inhibitor therapy; limited comparator data
Supports acquired resistance mechanism research context
Class-level inference; requires further target engagement validation
Clinical Trial BRAF V600E Melanoma Resistance Phase I

Optimal Application Scenarios for Lifirafenib in Preclinical and Translational Research


Modeling Dual RAF/EGFR Inhibition in BRAF-Mutant Colorectal Cancer

Lifirafenib is the tool of choice for in vitro and in vivo studies of BRAF V600E-mutant colorectal cancer, where single-agent BRAF inhibitors fail due to EGFR-mediated feedback activation [1]. Its dual inhibition profile directly addresses this mechanism, enabling researchers to accurately model the therapeutic potential of combined pathway blockade [2].

Investigating KRAS-Mutant NSCLC and Endometrial Cancer

Given the confirmed clinical activity in KRAS-mutant NSCLC and endometrial cancer [3], lifirafenib is uniquely positioned for research into RAF/EGFR inhibition in these indications. It serves as a critical probe for understanding the role of RAF/EGFR signaling in KRAS-driven tumors, where other RAF inhibitors are ineffective [4].

Synergistic Combination Studies with MEK Inhibitors

Lifirafenib's demonstrated synergy with MEK inhibitors in KRAS-mutant cell lines [5] makes it an essential component for preclinical combination therapy studies. Researchers can use lifirafenib to explore vertical MAPK pathway inhibition and to optimize dosing regimens for subsequent clinical translation [6].

Overcoming Acquired Resistance to BRAF/MEK Inhibitors

The observation of clinical response in a patient who had progressed on prior BRAF/MEK inhibitor therapy [3] supports the use of lifirafenib in research aimed at understanding and circumventing acquired resistance mechanisms in BRAF-mutant cancers.

Application
Selection Property
Validation Focus
BRAF-mutant colorectal cancer pathway studies
Dual RAF/EGFR inhibition profile
EGFR feedback activation model monitoring
KRAS-mutant NSCLC and endometrial cancer model research
Reported endpoint context in KRAS-driven tumors
Pathway-response endpoint review
Combination therapy studies with MEK inhibitors
Reported synergy in MAPK pathway inhibition
Exposure-model validation
Acquired resistance mechanism investigation
Post-progression model-response context
Resistance pathway monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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